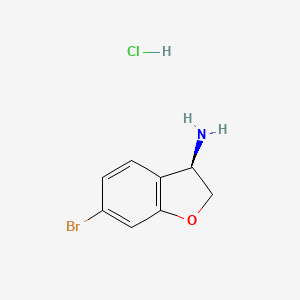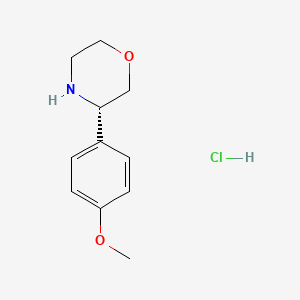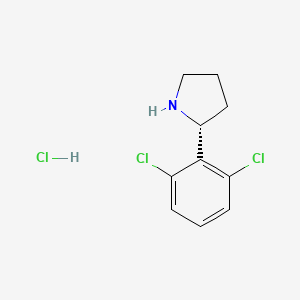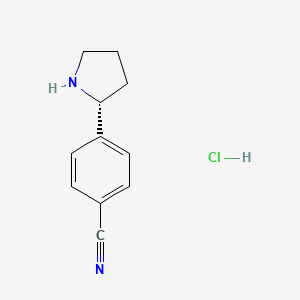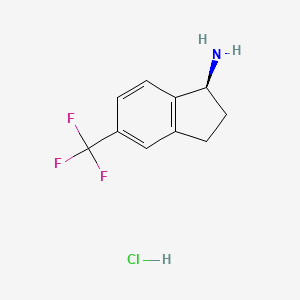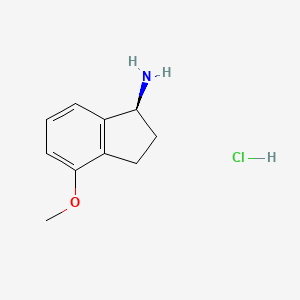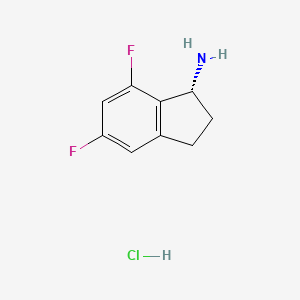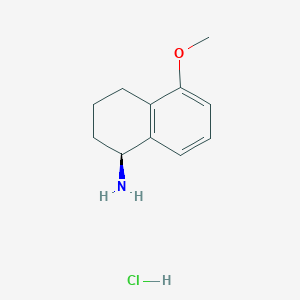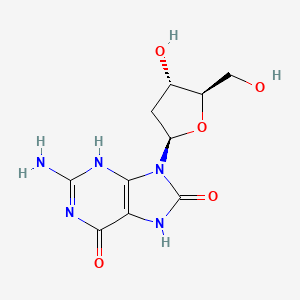
Golvatinib
Overview
Description
Golvatinib, also known as E-7050, is a small molecule that has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck . It is a highly potent, ATP-competitive inhibitor of c-Met and multiple members of the Eph receptor family, as well as c-Kit and Ron .
Molecular Structure Analysis
Golvatinib has a molecular formula of C33H37F2N7O4 and an average molecular weight of 633.701 . It belongs to the class of organic compounds known as diarylethers, which are organic compounds containing the dialkyl ether functional group .Chemical Reactions Analysis
Golvatinib has been tested in a phase I dose-escalation clinical trial, where it was administered orally, once daily, continuously . The maximum tolerated dose (MTD) was determined to be 400 mg once daily . The pharmacokinetics demonstrated high variability, although the maximum plasma concentration and area under the plasma concentration–time curve increased with dose .Scientific Research Applications
Phase I Studies on Advanced Solid Tumors : Golvatinib has been evaluated in Phase I dose-finding studies for its effects on patients with advanced solid tumors. It was administered orally to patients who had previously undergone approved therapy but showed progression. The primary objective was to determine the maximum tolerated dose (MTD) and evaluate safety, pharmacokinetics (PK), pharmacodynamics (PD) biomarkers, and efficacy. Results indicated manageable toxicity at an MTD of 400 mg once daily, and preliminary PD analysis showed evidence of c-Met target modulation (Doi et al., 2012) (Daniele et al., 2012).
Combination with Sorafenib in Hepatocellular Carcinoma (HCC) : A Phase I/II study investigated Golvatinib in combination with Sorafenib for advanced HCC. This study explored the additive cell killing effect of this combination, aiming to establish the MTD and evaluate the combination's safety and efficacy (O'Neil et al., 2013).
Combination with Lenvatinib in Various Cancer Models : Golvatinib has been combined with Lenvatinib, another multi-tyrosine kinase inhibitor, to maximize anti-angiogenesis activity in preclinical cancer models. This combination was shown to inhibit pericyte-mediated vessel stabilization and infiltration of specific macrophage subsets, resulting in perfusion disorders and apoptosis in thyroid and endometrial cancer models (Nakazawa et al., 2015).
Potential in Overcoming VEGFR Inhibitor Resistance : Research suggests that Golvatinib, in combination with other drugs, might overcome resistance to VEGFR inhibitors in tumors. This combination therapy has shown synergistic antitumor activity and decreased tumor vessel density in mouse models (Kawano et al., 2013).
Role in Hepatitis A Virus Neutralization : In a study focused on hepatitis A virus (HAV), Golvatinib was identified as a promising drug candidate for blocking HAV infection, based on in silico docking studies and cell-based antiviral assays. This research suggests that Golvatinib could function as a lead compound for anti-HAV drug development (Cao et al., 2019).
Safety and Hazards
Future Directions
Golvatinib has shown significant antitumor effects in mouse xenograft models of cancer cell lines with MET gene amplification . The development of new strategies to improve the clinical outcomes and minimize the toxic effects of VEGFR inhibitors like Golvatinib is required . The combination therapy using VEGFR inhibitors with Met inhibitors may be effective for overcoming resistance to VEGFR inhibitors .
Relevant Papers The relevant papers analyzed include a Phase I, Dose-Escalation Study of the Multitargeted Receptor Tyrosine Kinase Inhibitor, Golvatinib , and a study on the multitargeting strategy using lenvatinib and golvatinib . These papers provide valuable insights into the potential of Golvatinib as a treatment for various cancers.
properties
IUPAC Name |
1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRCJCNVNUFYDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37F2N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239155 | |
| Record name | Golvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Golvatinib | |
CAS RN |
928037-13-2 | |
| Record name | Golvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Golvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Golvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOLVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




